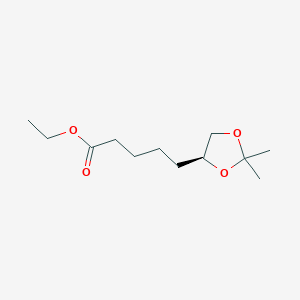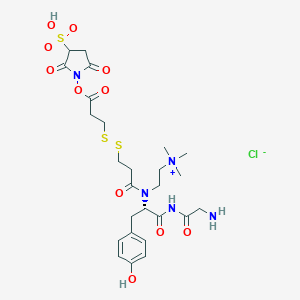
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile, also known as DAPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C21H21N3O.
Mechanism Of Action
The mechanism of action of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis, as well as by generating reactive oxygen species that can cause damage to cancer cells.
Biochemical And Physiological Effects
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has been reported to have a high binding affinity for metal ions, which makes it a potential candidate for metal ion detection. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile in lab experiments is its high purity and low toxicity. It has also been reported to have good solubility in common organic solvents. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.
Future Directions
There are several future directions for research on 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile. One potential area of study is its use as a fluorescent probe for metal ion detection. Additionally, further research is needed to understand its mechanism of action and optimize its use as a photosensitizer for cancer treatment. Furthermore, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile's potential use as a corrosion inhibitor and antibacterial/antifungal agent warrants further investigation.
Synthesis Methods
The synthesis of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile involves the reaction of 4-(4-diethylaminophenyl)-1,2-diamine with 2-cyano-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile.
Scientific Research Applications
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has shown promising results in various scientific research studies. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential use as a corrosion inhibitor.
properties
CAS RN |
119006-66-5 |
|---|---|
Product Name |
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile |
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]imino-1-oxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c1-3-24(4-2)17-11-9-16(10-12-17)23-20-13-15(14-22)21(25)19-8-6-5-7-18(19)20/h5-13H,3-4H2,1-2H3 |
InChI Key |
QIZNVVYZTZEDRW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
synonyms |
4-(4-DIETHYLAMINOPHENYLIMINO)-1-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















